4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide
Overview
Description
4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects. The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, plays a significant role in these interactions .
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives’ pharmacokinetic properties can vary widely depending on the specific structure and substituents of the compound .
Result of Action
Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level, depending on their specific biological activity .
Action Environment
Factors such as ph, temperature, and presence of other molecules can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
4-(3-(2-(Phenylsulfonamido)thiazol-4-yl)propanamido)benzamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . Additionally, the sulfonamide group can inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues . These interactions suggest that this compound may have potential therapeutic applications in conditions related to oxidative stress and acid-base imbalances.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating the activity of key signaling molecules such as NF-κB and caspases, this compound can alter gene expression patterns and cellular metabolism . These effects highlight its potential as an anti-inflammatory and anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, including enzymes and receptors, to modulate their activity . For instance, the thiazole ring can form hydrogen bonds with amino acid residues in enzyme active sites, leading to enzyme inhibition or activation . Additionally, the sulfonamide group can interact with metal ions in metalloenzymes, altering their catalytic activity . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to the formation of metabolites with different biological properties . These temporal effects are important for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites . These metabolites may have different biological activities and contribute to the overall pharmacological profile of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins such as albumin can influence its distribution and bioavailability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization allows it to interact with key biomolecules and exert its effects on cellular processes .
Properties
IUPAC Name |
4-[3-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c20-18(25)13-6-8-14(9-7-13)21-17(24)11-10-15-12-28-19(22-15)23-29(26,27)16-4-2-1-3-5-16/h1-9,12H,10-11H2,(H2,20,25)(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPQDZFTFDMKAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=C(C=C3)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.